

An In-depth Technical Guide to 4-(Phenylethynyl)benzaldehyde and Its Synonyms

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Compound of Interest

Compound Name: 4-(Phenylethynyl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-(Phenylethynyl)benzaldehyde**, a versatile aromatic aldehyde with significant potential in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis protocols, and explores its emerging applications, particularly in oncology.

Chemical Identity and Synonyms

4-(Phenylethynyl)benzaldehyde is an organic compound featuring a benzaldehyde moiety linked to a phenyl group through an acetylene unit. This structure imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules. It is also known by several synonyms, the most common of which is 4-Formyldiphenylacetylene.

Confirmed Synonyms:

- 4-Formyldiphenylacetylene[[1](#)]
- 4-(2-Phenyleth-1-ynyl)benzaldehyde[[1](#)]
- 4-(Phenylacetylenyl)benzaldehyde[[1](#)]
- p-(Phenylethynyl)benzaldehyde

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **4-(Phenylethynyl)benzaldehyde** is presented below. This information is critical for its identification, purification, and use in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ O	[2][3]
Molecular Weight	206.24 g/mol	[2][3]
CAS Number	57341-98-7	[2][3]
Appearance	Yellowish-brown to light yellow solid	[4][5]
Melting Point	95.5-102 °C	[6][7]
Solubility	Soluble in acetonitrile	[3]
Storage	Store at room temperature, under inert gas (e.g., Argon)	[1][3]

Spectroscopic Data:

Spectrum	Key Peaks/Shifts (δ in ppm, J in Hz)	Solvent	Reference
¹ H NMR	10.04 (s, 1H), 7.89 (d, J=8.4, 2H), 7.70 (d, J=8.2, 2H), 7.61–7.50 (m, 2H), 7.44–7.35 (m, 3H)	CDCl ₃	[4]
¹³ C NMR	192.18, 136.15, 132.86, 132.54, 130.36, 129.73, 129.23, 123.24, 94.21, 89.27	CDCl ₃	[4]

Synthesis and Experimental Protocols

The most prevalent method for the synthesis of **4-(Phenylethynyl)benzaldehyde** is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (a 4-halobenzaldehyde). Below are detailed experimental protocols based on published literature.

Copper-Free Sonogashira Cross-Coupling

This protocol outlines a copper-free Sonogashira coupling, which can simplify product purification by avoiding the formation of copper acetylide side products.

Reactants and Reagents:

- 4-Chlorobenzaldehyde (0.5 mmol)
- Phenylacetylene (0.6 mmol)
- Palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$ with a suitable phosphine ligand)
- Base (e.g., K_2CO_3 or an amine base like Et_3N)
- Solvent (e.g., THF, DMA)

Experimental Procedure:

- To a sealable reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (1-3 mol%) and the base (2.0 mmol).
- Evacuate and backfill the tube with an inert gas (e.g., Argon).
- Add 4-chlorobenzaldehyde (0.5 mmol), phenylacetylene (0.6 mmol), and the solvent (e.g., 1 mL of THF).
- Seal the tube and heat the reaction mixture to 60-90 °C with vigorous stirring for 6-12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
- Filter the mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude **4-(phenylethynyl)benzaldehyde** can be purified by flash column chromatography on silica gel.^[4]

- Stationary Phase: Silica gel
- Eluent: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 94:6 v/v), is typically effective.^[5] The polarity can be adjusted based on TLC analysis.

Sonogashira Coupling in a Continuous-Flow System

For larger scale synthesis, a continuous-flow setup can be advantageous.

Reactants and Reagents:

- 4-Iodobenzaldehyde (0.5 mmol)
- Phenylacetylene (0.6 mmol)
- Supported Palladium catalyst (e.g., Pd on alumina)
- Copper(I) oxide (Cu_2O) on alumina (as a co-catalyst)
- Solvent: A mixture of THF and DMA (e.g., 9:1 v/v)

Experimental Procedure:

- Dissolve 4-iodobenzaldehyde (0.5 mmol) and phenylacetylene (0.6 mmol) in the solvent mixture (10 mL).
- Pack a flow reactor cartridge with the supported Pd catalyst and Cu_2O on alumina.

- Pass the solution of reactants through the heated (e.g., 80 °C) catalyst cartridge at a controlled flow rate (e.g., 0.1 mL/min).
- Collect the eluate from the reactor.
- To the collected eluate, add water and extract the product with an organic solvent like hexane.
- Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
- Evaporate the solvent to yield the crude product, which can then be purified by column chromatography as described above.[\[6\]](#)

Applications in Drug Development and Cancer Research

While research on **4-(phenylethynyl)benzaldehyde** itself is ongoing, the broader class of benzaldehydes has demonstrated significant potential in oncology. The presence of the phenylethynyl group can modulate the lipophilicity and electronic properties of the benzaldehyde core, potentially enhancing its biological activity and pharmacokinetic profile.

Cytotoxic and Anti-proliferative Effects

4-(Phenylethynyl)benzaldehyde has been reported to exhibit cytotoxic effects against various cancer cells, including those implicated in leukemia and Hodgkin's lymphoma.[\[3\]](#) The aldehyde functional group is a key pharmacophore that can react with biological nucleophiles, such as amino acid residues in proteins, leading to cellular dysfunction and apoptosis.

Potential Mechanisms of Action

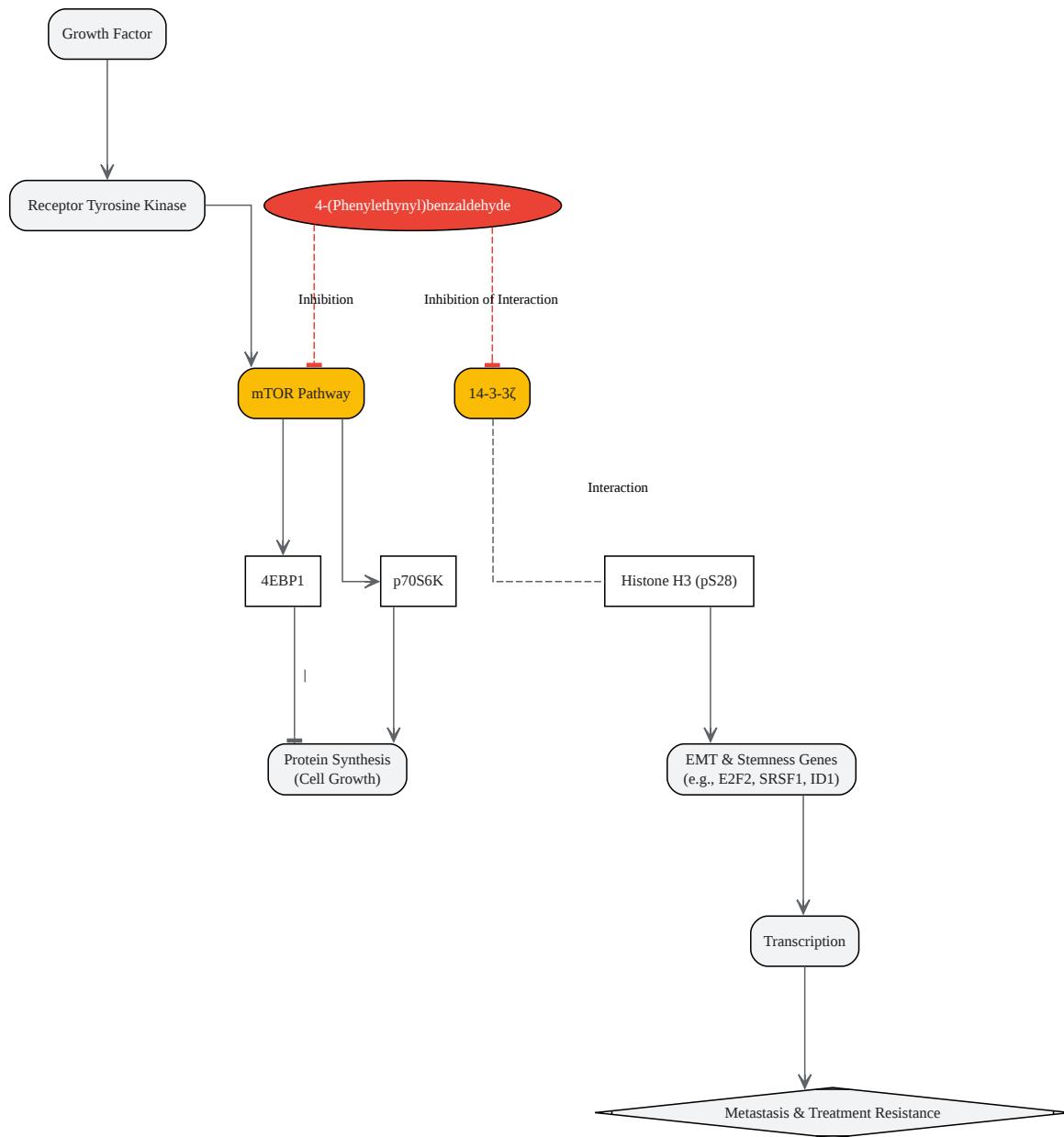
Studies on benzaldehyde and its derivatives have elucidated several potential mechanisms for their anticancer activity. These mechanisms are likely relevant to **4-(phenylethynyl)benzaldehyde** and provide a foundation for further investigation.

- Induction of Apoptosis and Autophagy: Benzaldehyde can induce programmed cell death (apoptosis) and autophagy in cancer cells.[\[8\]\[9\]](#) Autophagy, or "self-eating," is a catabolic process that can either promote cell survival or lead to cell death, depending on the cellular

context. In some cancer cells, benzaldehyde appears to push the autophagic process towards a cell death pathway.

- Overcoming Treatment Resistance: A significant challenge in cancer therapy is the development of drug resistance. Benzaldehyde has been shown to inhibit the growth of cancer cells that have become resistant to standard therapies like osimertinib or radiation. [10] This suggests that compounds like **4-(phenylethynyl)benzaldehyde** could be developed as adjuvants to overcome resistance mechanisms.
- Modulation of Signaling Pathways: Benzaldehyde can interfere with key signaling pathways that are often dysregulated in cancer. One proposed mechanism involves the inhibition of the interaction between the 14-3-3 ζ protein and phosphorylated histone H3 at serine 28 (H3S28ph).[10] This interaction is implicated in treatment resistance and the regulation of genes involved in the epithelial-mesenchymal transition (EMT), a process crucial for cancer metastasis. By disrupting this interaction, benzaldehyde can suppress the metastatic potential of cancer cells.[10] Additionally, benzaldehyde has been observed to inhibit downstream targets of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[11]

Below is a diagram illustrating the potential signaling pathways affected by benzaldehyde derivatives.

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Caption: Potential signaling pathways modulated by benzaldehyde derivatives.

Conclusion

4-(Phenylethynyl)benzaldehyde and its synonyms are valuable chemical entities with well-defined synthetic routes and a growing body of evidence supporting their potential in drug discovery, particularly in the development of novel anticancer agents. The information provided in this technical guide serves as a foundational resource for researchers and scientists working with this compound and its derivatives. Further exploration of its specific biological activities and mechanisms of action is warranted to fully realize its therapeutic potential.

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